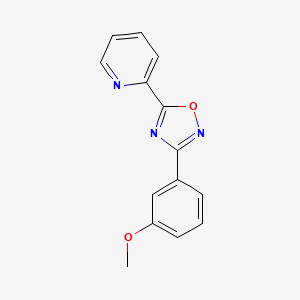
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole
描述
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole: Similar structure with a thienyl group instead of a pyridyl group.
3-(3-Methoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole: Similar structure with a furyl group instead of a pyridyl group.
3-(3-Methoxyphenyl)-5-(2-pyrimidyl)-1,2,4-oxadiazole: Similar structure with a pyrimidyl group instead of a pyridyl group.
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
327058-75-3 |
|---|---|
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)13-16-14(19-17-13)12-7-2-3-8-15-12/h2-9H,1H3 |
InChI 键 |
KKCMPWWHEFYPCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














